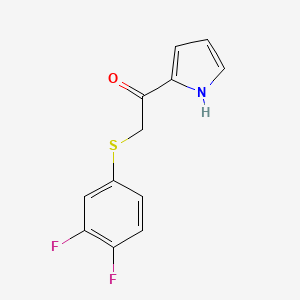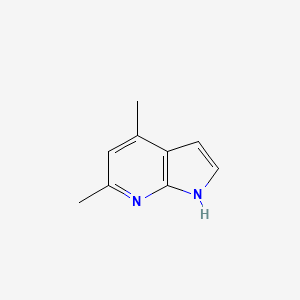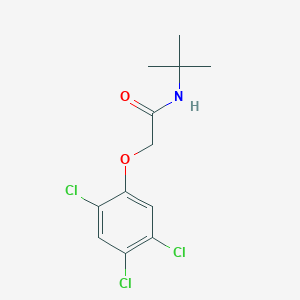
n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tert-butyl group, a trichlorophenoxy group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide typically involves the reaction of 2,4,5-trichlorophenol with tert-butylamine and chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: 2,4,5-trichlorophenol reacts with chloroacetyl chloride in the presence of a base to form 2-(2,4,5-trichlorophenoxy)acetyl chloride.
Step 2: The resulting 2-(2,4,5-trichlorophenoxy)acetyl chloride is then reacted with tert-butylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or herbicidal properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
Mecanismo De Acción
The mechanism of action of n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide would depend on its specific application. For example, if it exhibits herbicidal activity, it may inhibit specific enzymes or pathways in plants. In a pharmaceutical context, it may interact with molecular targets such as receptors or enzymes to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- n-(Tert-butyl)-2-(2,4-dichlorophenoxy)acetamide
- n-(Tert-butyl)-2-(2,4,6-trichlorophenoxy)acetamide
- n-(Tert-butyl)-2-(2,5-dichlorophenoxy)acetamide
Uniqueness
n-(Tert-butyl)-2-(2,4,5-trichlorophenoxy)acetamide is unique due to the specific arrangement of chlorine atoms on the phenoxy ring. This arrangement can influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H14Cl3NO2 |
|---|---|
Peso molecular |
310.6 g/mol |
Nombre IUPAC |
N-tert-butyl-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H14Cl3NO2/c1-12(2,3)16-11(17)6-18-10-5-8(14)7(13)4-9(10)15/h4-5H,6H2,1-3H3,(H,16,17) |
Clave InChI |
RCHQZXPGYZVKOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


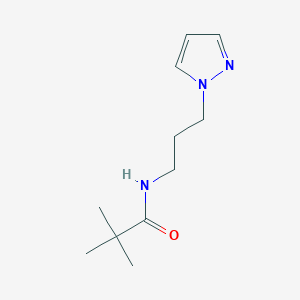
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)
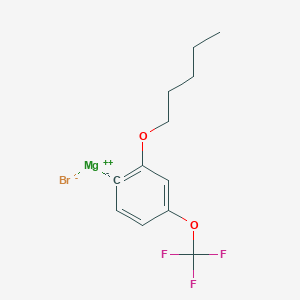
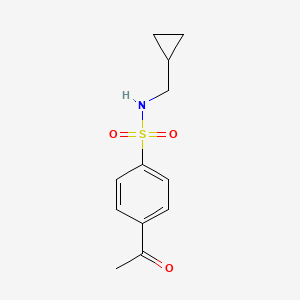
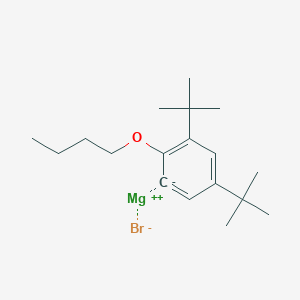
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
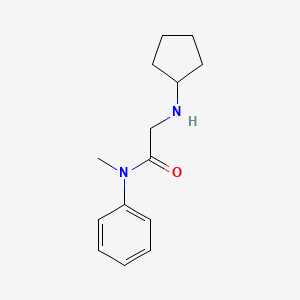
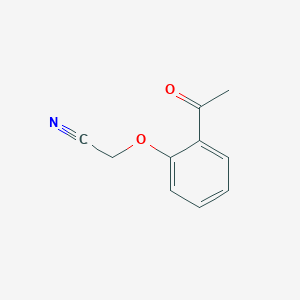
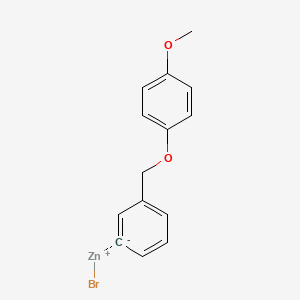
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)
